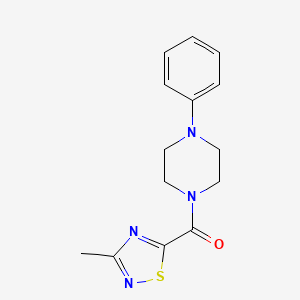

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The molecule “(3-Methyl-1,2,4-thiadiazol-5-yl)(4-phenylpiperazin-1-yl)methanone” appears to contain a 1,2,4-thiadiazole ring, which is a type of heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .

Molecular Structure Analysis

The molecule contains a 1,2,4-thiadiazole ring, a phenyl ring, and a piperazine ring. The presence of these rings could influence the compound’s reactivity and biological activity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has demonstrated efficient synthesis routes and characterization of thiadiazole derivatives, highlighting their significance in medicinal chemistry. For instance, the facile synthesis of fluorine-containing [4-aryl-4,5-dihydro-5-imino-1,3,4-thiadiazol-2-ylaryl]methanone showcases a method leading to compounds with potential pharmacological applications, characterized by analytical and spectral data (Joshi, Pathak, & Sharma, 1986). Similarly, novel 2,5‐Disubstituted 1,3,4‐Thiadiazoles have been synthesized for their potential anticonvulsant activity, supported by structural proofs through elemental and spectral analysis (Rajak et al., 2009).

Biological and Pharmacological Potentials

Studies have explored the antiviral, antitumoral, and antibacterial potentials of thiadiazole derivatives. For example, a series of derivatives demonstrated promising in vitro anticoronavirus and antitumoral activity, where subtle structural variations influenced their biological properties (Jilloju et al., 2021). Additionally, compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone underwent extensive spectral characterization and docking studies to explore their antibacterial activity, further emphasizing the diverse applications of these compounds in addressing various biological targets (Shahana & Yardily, 2020).

Molecular Interactions and Theoretical Studies

Theoretical studies, including DFT and molecular docking, provide insights into the molecular interactions, stability, and reactivity of thiadiazole derivatives. These studies aid in understanding the antibacterial and antitumoral mechanisms of action at the molecular level, offering a theoretical basis for the development of novel therapeutic agents (Shahana & Yardily, 2020).

Mecanismo De Acción

Target of Action

1,3,4-thiadiazole derivatives, a class to which this compound belongs, are known for their wide biological properties such as antimicrobial, antiarthropodal, and fungicidal activities .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact with biological targets in various ways, potentially leading to the observed biological activities .

Biochemical Pathways

1,3,4-thiadiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity, suggesting that they may have effects at the molecular and cellular levels .

Direcciones Futuras

Propiedades

IUPAC Name |

(3-methyl-1,2,4-thiadiazol-5-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4OS/c1-11-15-13(20-16-11)14(19)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTJSDFJXXKDKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2715248.png)

![3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2715250.png)

![(3S,8As)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2715251.png)

![5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2715260.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2715261.png)

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)

![N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)